(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound with the molecular formula C8H7FN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of a fluorine atom and a hydroxymethyl group in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Benzimidazole compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
A related compound, a benzimidazole-based fluorescent probe, has been reported to detect fe3+/2+ ions . It’s possible that (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol may interact with its targets in a similar manner.
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . These properties suggest that the compound may have good bioavailability.
Result of Action
Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other molecules can affect the compound’s stability and interaction with its targets. The compound is recommended to be stored in a dry environment at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the fluorine atom or modify the benzimidazole ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (5-Fluoro-1H-benzo[d]imidazol-2-yl)carboxylic acid, while nucleophilic substitution of the fluorine atom can produce various substituted benzimidazole derivatives.
Scientific Research Applications
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-1H-benzo[d]imidazol-2-yl)methanol
- (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol
- (5-Methyl-1H-benzo[d]imidazol-2-yl)methanol
Uniqueness
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them more effective in various applications .
Properties
IUPAC Name |
(6-fluoro-1H-benzimidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGVOSSDGZOYNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587982 |
Source
|
Record name | (6-Fluoro-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39811-07-9 |
Source
|
Record name | (6-Fluoro-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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